molecular formula C14H24N2O4 B2908307 4-Azaspiro[2.4]heptane hemioxalate CAS No. 1523571-00-7; 95442-76-5

4-Azaspiro[2.4]heptane hemioxalate

Cat. No.: B2908307
CAS No.: 1523571-00-7; 95442-76-5
M. Wt: 284.356
InChI Key: RPZBNNHPFKABOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azaspiro[2.4]heptane hemioxalate is a spirocyclic compound characterized by a nitrogen-containing bicyclic structure fused at a single carbon atom, forming a unique [2.4]heptane framework. Its hemioxalate salt form enhances stability and solubility, making it a valuable intermediate in medicinal chemistry and agrochemical research. The compound is synthesized via scalable routes, such as the reductive removal of protective groups (e.g., tert-butoxycarbonyl) from precursors like 4-(tert-butoxycarbonyl)-4-azaspiro[2.4]heptane-5-carboxylic acid, followed by oxalic acid salt formation . Key synthetic methodologies emphasize gram-to-kilogram scalability, with yields exceeding 60% in optimized protocols .

Properties

IUPAC Name

4-azaspiro[2.4]heptane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11N.C2H2O4/c2*1-2-6(3-4-6)7-5-1;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZBNNHPFKABOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)NC1.C1CC2(CC2)NC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Ring Size : Smaller spiro systems (e.g., [2.4]heptane) impose greater conformational rigidity compared to larger analogs like [3.4]octane .
  • Heteroatoms : Oxygen-containing spirocycles (e.g., 2-oxa-6-azaspiro[3.3]heptane) exhibit distinct electronic properties, affecting solubility and reactivity .

Key Observations :

  • Scalability varies significantly; 4-Azaspiro[2.4]heptane is more amenable to large-scale synthesis than oxygenated analogs .
  • Thermal decomposition is a critical issue for oxalate salts, particularly in 2-oxa-6-azaspiro[3.3]heptane derivatives .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility (mg/mL) Stability Notes
This compound Not reported Moderate in H₂O Stable at RT; hygroscopic
2-Oxa-6-azaspiro[3.3]heptane oxalate 71–74 Poor in H₂O Prone to thermal decomposition above 40°C
1-Azaspiro[4.5]decane-2-carboxylic acid 171–173 Low in polar solvents High crystallinity; stable under N₂ atmosphere

Key Observations :

  • Hemioxalate salts generally improve aqueous solubility but may compromise thermal stability .
  • Nitrogen-rich spirocycles (e.g., 4-Azaspiro[2.4]heptane) exhibit better stability than oxygen-containing analogs .

Q & A

Basic Research Question

  • NMR : 1H^1\text{H}-NMR (500 MHz, DMSO-d6d_6 ) resolves cyclopropane protons as distinct doublets at δ 1.2–1.5 ppm, while the hemioxalate protons appear as a singlet at δ 4.3 ppm. 13C^{13}\text{C}-NMR confirms spiro-junction carbons at 28–32 ppm .
  • X-ray crystallography : Monoclinic crystal symmetry (space group P21/cP2_1/c) with unit cell parameters a=8.92A˚,b=10.45A˚,c=12.73A˚a = 8.92 \, \text{Å}, b = 10.45 \, \text{Å}, c = 12.73 \, \text{Å} provides atomic-level structural validation .

How can researchers resolve contradictions in reported synthetic yields (40–85%) for 4-Azaspiro[2.4]heptane intermediates?

Advanced Research Question
Discrepancies arise from variations in cyclopropane precursor purity (>98% required) and Boc-deprotection methods (TFA vs. HCl). TFA-mediated deprotection at 0°C improves yield by 15% but requires rigorous moisture exclusion. Kinetic studies using HPLC-MS reveal that residual water (>0.1%) during cyclization hydrolyzes intermediates, reducing yields by up to 30% .

What are the challenges in scaling up this compound synthesis for preclinical studies?

Advanced Research Question
Large-scale production (>100 g) faces:

  • Exothermicity : Cyclopropane formation releases 120 kJ/mol, necessitating jacketed reactors with precise cooling (−10°C to 0°C) to prevent thermal degradation.
  • Purification : Continuous chromatography (C18 silica, 10–15 µm particle size) reduces batch time by 50% but requires optimized eluent gradients (acetonitrile:water, 70:30 to 95:5) .

How do solvent polarity and pH affect the solubility and stability of this compound?

Basic Research Question
The compound exhibits pH-dependent solubility:

  • Aqueous buffers : Solubility peaks at pH 3–4 (25 mg/mL) due to oxalate protonation but drops to <5 mg/mL at pH >7 due to precipitation.
  • Organic solvents : DMSO (40 mg/mL) and ethanol (15 mg/mL) are optimal for stock solutions. Stability studies (40°C/75% RH) show <5% degradation over 6 months in inert atmospheres .

What molecular mechanisms underpin the biological activity of 4-Azaspiro[2.4]heptane derivatives?

Advanced Research Question
Mechanistic studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) demonstrate high-affinity binding (Kd=1218nMK_d = 12–18 \, \text{nM}) to serotonin receptors (5-HT2A_{2A}). The spirocyclic nitrogen participates in hydrogen bonding with Asp155, while the cyclopropane enhances hydrophobic interactions with Phe339. Mutagenesis studies confirm a 60% reduction in binding upon Phe339Ala substitution .

How can computational methods predict the metabolic stability of this compound?

Advanced Research Question
Machine learning models (e.g., Random Forest, XGBoost) trained on CYP450 oxidation data predict hepatic clearance (CLhep_{\text{hep}} ) with R2=0.89R^2 = 0.89. Key descriptors include topological polar surface area (TPSA <60 Ų) and logP (1.5–2.5). In vitro microsomal assays (human liver microsomes, 1 mg/mL) validate predictions with <15% deviation .

What structural modifications improve the pharmacokinetic profile of 4-Azaspiro[2.4]heptane-based compounds?

Advanced Research Question

  • Hydroxyl substitution : 7-Hydroxy analogs show 3-fold higher plasma exposure (AUC024_{0-24} ) due to glucuronidation resistance.
  • Methylation : N-Methyl derivatives reduce renal clearance by 50% via decreased organic cation transporter (OCT2) affinity.
    SAR studies highlight a balance between lipophilicity (clogP 1.8–2.2) and hydrogen bond donors (<2) for optimal bioavailability .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

  • PPE : Nitrile gloves, safety goggles, and lab coats are mandatory.
  • Ventilation : Use fume hoods for synthesis steps involving volatile amines (e.g., TFA).
  • Storage : −20°C under argon, with desiccants to prevent hydrolysis. Acute toxicity (LD50_{50} >2000 mg/kg in rats) classifies it as Category 4 (harmful if swallowed) .

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